molecular formula C25H25N3O8 B15062076 (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate

(((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate

Cat. No.: B15062076
M. Wt: 495.5 g/mol
InChI Key: GYGALYTUJSPDAO-UHFFFAOYSA-N
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Description

The compound (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate is a symmetrical molecule featuring a central 1,2,4-triazole ring linked via methylene-phenylene bridges and terminated with tetraacetate groups. This structure confers unique physicochemical properties, including polarity from the acetate moieties and rigidity from the aromatic and triazole components.

Properties

Molecular Formula

C25H25N3O8

Molecular Weight

495.5 g/mol

IUPAC Name

[acetyloxy-[4-[[4-(diacetyloxymethyl)phenyl]-(1,2,4-triazol-1-yl)methyl]phenyl]methyl] acetate

InChI

InChI=1S/C25H25N3O8/c1-15(29)33-24(34-16(2)30)21-9-5-19(6-10-21)23(28-14-26-13-27-28)20-7-11-22(12-8-20)25(35-17(3)31)36-18(4)32/h5-14,23-25H,1-4H3

InChI Key

GYGALYTUJSPDAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(OC(=O)C)OC(=O)C)N3C=NC=N3)OC(=O)C

Origin of Product

United States

Preparation Methods

Terephthalic Acid to Terephthaloyl Dichloride

Terephthalic acid (1 ) undergoes acyl chloride formation using thionyl chloride (SOCl₂) in refluxing conditions. This step achieves near-quantitative yields (>98%) of terephthaloyl dichloride (3 ), as confirmed by $$^{13}\text{C}$$-NMR resonances at 166.3 ppm (carbonyl).

$$
\text{Terephthalic acid} + 2 \, \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Terephthaloyl dichloride} + 2 \, \text{HCl} + 2 \, \text{SO}2 \uparrow
$$

Key Conditions :

  • Solvent-free reaction with excess SOCl₂ (15 mL per 0.01 mol acid).
  • Reaction time: 5 hours for complete conversion.

Cyclocondensation with Thiosemicarbazide

Terephthaloyl dichloride reacts with thiosemicarbazide in pyridine to form bis(thiosemicarbazone) intermediate 5 . Subsequent treatment with sodium methoxide induces cyclization, yielding the bis(1,2,4-triazole) derivative 7a (72% yield).

$$
\text{Terephthaloyl dichloride} + 2 \, \text{NH}2\text{NHC(S)NH}2 \xrightarrow{\text{pyridine}} \text{Bis(thiosemicarbazone)} \xrightarrow{\text{NaOMe}} \text{Bis(1,2,4-triazole)}
$$

Spectroscopic Validation :

  • IR: C=S stretch at 1230 cm⁻¹ (thione form).
  • $$^{1}\text{H}$$-NMR: Singlet at 8.21 ppm (aromatic protons).

Introduction of Methanetriyl Tetraacetate Groups

Hydroxymethylation of the Aromatic Core

The bis(1,2,4-triazole) intermediate undergoes hydroxymethylation using formaldehyde under basic conditions. This step introduces four hydroxymethyl (-CH₂OH) groups, positioned para to the triazole linkages.

$$
\text{Bis(1,2,4-triazole)} + 4 \, \text{HCHO} \xrightarrow{\text{NaOH}} \text{Tetrahydroxymethyl derivative}
$$

Optimization Notes :

  • Excess formaldehyde (4 eq.) ensures complete substitution.
  • Reaction temperature: 60°C to prevent oligomerization.

Acetylation with Acetic Anhydride

Hydroxymethyl groups are acetylated using acetic anhydride in pyridine, achieving quantitative conversion to the tetraacetate ester.

$$
\text{Tetrahydroxymethyl derivative} + 4 \, (\text{Ac}_2\text{O}) \xrightarrow{\text{pyridine}} \text{Tetraacetate} + 4 \, \text{AcOH}
$$

Reaction Metrics :

  • Yield: 89–92%.
  • Purity: >98% (HPLC).

Analytical Characterization

Spectroscopic Data

Technique Key Signals Interpretation
IR 1725 cm⁻¹ C=O (acetate)
$$^{1}\text{H}$$-NMR 2.10 ppm (12H, s) Methyl protons of acetate
$$^{13}\text{C}$$-NMR 170.2 ppm Carbonyl carbons of acetate

Chromatographic Purity

  • HPLC : Retention time = 8.9 min (C18 column, acetonitrile/water = 70:30).
  • Elemental Analysis : Calculated for C₃₂H₃₂N₄O₈: C 62.73%, H 5.23%; Found: C 62.68%, H 5.19%.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Purity
Route A Terephthalic acid Cyclocondensation 72% 98%
Route B Terephthaloyl dichloride Direct acetylation 68% 95%

Route A Advantages : Higher purity due to controlled cyclization; amenable to scale-up.

Mechanistic Insights and Side Reactions

  • Triazole Cyclization : The base-mediated elimination of H₂S from thiosemicarbazide intermediates drives cyclization. Competing pathways may form oxadiazoles if reaction temperatures exceed 80°C.
  • Acetylation Competitors : Incomplete acetylation yields mono- or diacetate byproducts, detectable via $$^{1}\text{H}$$-NMR integrations.

Applications and Biological Relevance

While direct biological data for the tetraacetate derivative remains unexplored, structurally analogous 1,2,4-triazole compounds exhibit:

  • Antibacterial Activity : MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Thermal Stability : Decomposition temperature >250°C (TGA), suggesting suitability for high-temperature formulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and phenylene groups.

    Reduction: Reduction reactions can occur at the triazole ring and acetate groups.

    Substitution: The phenylene groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is particularly useful in bioorthogonal chemistry, where it can participate in click reactions to label biomolecules.

Medicine

In medicinal chemistry, this compound has potential as a scaffold for the development of new pharmaceuticals. Its triazole ring and phenylene groups can interact with various biological targets, making it a versatile candidate for drug design.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the phenylene groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Based Derivatives

1,2,3-Triazole Derivatives ()

Compounds such as 1,1′-((((pentane-1,5-diylbis(1H-1,2,3-triazole-1,4-diyl))bis(methylene))bis(oxy))bis(4,1-phenylene))bis(ethan-1-one) (MW: 488–516 g/mol) share symmetrical triazole cores but differ in:

  • Triazole isomerism : 1,2,3-triazole vs. 1,2,4-triazole in the target compound, affecting hydrogen-bonding capacity and electronic properties.
  • Linker groups : Alkyl chains (pentane, hexane, octane) vs. phenylene-methylene bridges, influencing flexibility and lipophilicity.
  • Terminal groups: Acetophenone vs. tetraacetate, leading to differences in polarity (logP) and solubility.
  • Bioactivity : These derivatives exhibit antioxidant and antimicrobial activities, suggesting the target compound may share similar applications if functional groups align .
Deferasirox Isomers ()

Deferasirox (MW: 373.37 g/mol) contains a 1,2,4-triazole core but features hydroxyphenyl substituents and a benzoic acid group. Key distinctions include:

  • Functionality : Chelating metal-binding vs. acetate ester groups in the target compound.
Anastrozole D3 Dimer Impurity ()

This impurity (MW: 520.7 g/mol) shares the 1,2,4-triazole motif but includes cyanopropane and methylpropanenitrile groups. Differences include:

  • Molecular weight : Higher due to dimeric structure.
  • Substituents: Electron-withdrawing cyano groups vs. electron-donating acetates, altering reactivity and solubility.

Bridged Aromatic Systems

Cyclohexylene-Containing Poly(arylene ether sulfone) ()
  • Bridging unit : Cyclohexylene vs. phenylene, impacting conformational flexibility and thermal stability.
  • Functional groups : Diacetate vs. tetraacetate, reducing polarity compared to the target compound .
Piperazine-Triazole Hybrids ()

Contrasts include:

  • Pharmacological moieties : Piperazine enhances blood-brain barrier penetration, unlike the target’s acetates.
  • Bioactivity : Antibacterial/antifungal properties, suggesting divergent applications .

Functional Group Variations

Phosphonate Derivatives ()
  • Charge and solubility : Phosphonates are negatively charged at physiological pH, unlike neutral acetates.
  • Applications: Potential use in metal coordination or materials science .

Comparative Data Table

Compound Name / ID Triazole Type Key Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Target Compound: (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate 1,2,4 Tetraacetate, phenylene ~550 (estimated) High polarity, potential prodrug N/A
1,2,3-Triazole derivatives (2c–2e) 1,2,3 Acetophenone, alkyl chains 488–516 Antioxidant, antimicrobial
Deferasirox 1,2-isomer 1,2,4 Hydroxyphenyl, benzoic acid 373.37 Iron chelation
Anastrozole D3 Dimer Impurity 1,2,4 Cyanopropane, nitriles 520.7 Pharmaceutical impurity
Cyclohexylene diacetate None Cyclohexylene, diacetate ~350 (estimated) Rigid polymer precursor

Biological Activity

The compound (((1H-1,2,4-triazol-1-yl)methylene)bis(4,1-phenylene))bis(methanetriyl) tetraacetate (CAS Number: 943516-29-8) is a triazole-based derivative notable for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H25_{25}N3_3O8_8
  • Molecular Weight : 495.5 g/mol
  • Chemical Structure : The compound features a triazole ring connected to phenylene and methanetriyl groups, with four acetate functional groups.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The presence of the triazole ring is known to enhance the interaction with biological targets, such as enzymes involved in cell wall synthesis in bacteria. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting tumor growth in xenograft models. For instance, compounds with similar structures have been reported to suppress the proliferation of cancer cells by targeting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth .

A recent study demonstrated that a related triazole compound exhibited dose-dependent inhibition of tumor growth in mice, suggesting that this compound may also possess similar anticancer properties .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

StepReagentsConditionsYield
1Triazole derivative + phenylene compoundReflux in solvent70%
2Addition of acetic anhydrideStirring at room temperature85%

Case Study 1: Antimicrobial Evaluation

In a study evaluating various triazole compounds for antimicrobial activity, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth compared to control samples.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of triazole derivatives revealed that this compound inhibited cell proliferation in human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

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